3,4-Dibromobutanoic acid
Overview
Description
3,4-Dibromobutanoic acid is a chemical compound with the molecular formula C4H6Br2O2 . It has an average mass of 245.897 Da and a monoisotopic mass of 243.873444 Da .
Molecular Structure Analysis
The molecular structure of 3,4-Dibromobutanoic acid consists of a four-carbon chain (butanoic acid) with bromine atoms attached to the third and fourth carbons . The exact configuration of this molecule is not specified in the available resources.Scientific Research Applications
Synthesis of Enantiomerically Pure β-Hydroxy-Acid Derivatives : 3,4-Dibromobutanoic acid derivatives are used for substitutions and chain elongations in heterocyclic compounds, leading to enantiomerically pure β-hydroxy-acid derivatives. This process involves simultaneous reductive debromination and double-bond hydrogenation (Noda & Seebach, 1987).
Total Synthesis of Cytotoxic Metabolites : It's utilized in the synthesis of cytotoxic metabolites such as desmethyldiaportinol, a compound isolated from Ampelomyces sp. The synthesis involves cyclocondensation and reaction with thionyl chloride (Saeed & Qasim, 2014).
Study of 3-Oxothiolase Activities : Research on 3-oxothiolase activities in fibroblasts from patients with organic aciduria used 3,4-Dibromobutanoic acid analogs for studying defects in isoleucine catabolic pathway (Iden et al., 1990).
Reduction of α, ω-Dihaloalkanes : It's involved in the catalytic reduction of α, ω-dihaloalkanes, where its derivatives undergo various chemical transformations (Dahm & Peters, 1996).
Inactivation of gamma-Aminobutyric Acid Aminotransferase : Derivatives of 3,4-Dibromobutanoic acid have been studied as potential substrates or inactivators for enzymes like gamma-aminobutyric acid aminotransferase (Silverman & Levy, 1981).
Synthesis of Protecting Group-Bearing Compounds : It's used in the synthesis of protected forms of dihydroxybutanoic acid, which are essential intermediates in the synthesis of various complex molecules (Walkup & Cunningham, 1987).
Role in Food Intake Regulation : Studies on endogenous sugar acids suggest that derivatives of 3,4-Dibromobutanoic acid may play a role in regulating feeding behaviors (Plata-salamán et al., 1986).
Synthesis of Biodegradable Polycarbonates : Derivatives of 3,4-Dibromobutanoic acid are used in synthesizing environmentally friendly polycarbonates and drug delivery carriers (Tsai et al., 2016).
Renin Inhibition in Hypertension Management : Its derivatives are used in designing renin inhibitors, which are important in managing hypertension (Thaisrivongs et al., 1987).
Quantum Chemical Computations and Molecular Docking : The compound's properties have been studied using computational and experimental methods, suggesting potential pharmacological applications (Charanya et al., 2020).
Inactivation of Enzymes : It has been used in the design of inactivators for enzymes like carboxypeptidase A, demonstrating its versatility in biochemical research (Kim & Chung, 1995).
Production of D-3,4-Dihydroxybutyric Acid : A study demonstrated the use of an in vitro enzyme cascade for producing d-3,4-Dihydroxybutyric acid from d-xylose, highlighting its potential in biotechnological applications (Zhang et al., 2022).
properties
IUPAC Name |
3,4-dibromobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O2/c5-2-3(6)1-4(7)8/h3H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETGACHBPWABRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromobutanoic acid | |
CAS RN |
16507-32-7 | |
Record name | NSC106868 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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